molecular formula C50H52O8P2Ru+2 B1146498 (R)-Rutheniumdiacetate-(DM-SEGPHOS) CAS No. 944450-49-1

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Katalognummer: B1146498
CAS-Nummer: 944450-49-1
Molekulargewicht: 944.0 g/mol
InChI-Schlüssel: ACKYBTAGKAINOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral catalyst complex that has gained significant attention in the field of asymmetric synthesis. This compound is composed of ruthenium, diacetate, and ®-DM-SEGPHOS, a chiral ligand known for its high enantioselectivity in catalytic reactions. The unique structure of ®-Rutheniumdiacetate-(DM-SEGPHOS) allows it to facilitate various asymmetric transformations, making it a valuable tool in organic synthesis.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

®-Rutheniumdiacetate-(DM-SEGPHOS) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ®-Rutheniumdiacetate-(DM-SEGPHOS) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and pressures, with the presence of solvents like dichloromethane or toluene .

Major Products

The major products formed from reactions involving ®-Rutheniumdiacetate-(DM-SEGPHOS) depend on the specific reaction type. For example, oxidation reactions yield aldehydes or ketones, reduction reactions produce alkanes, and substitution reactions result in the formation of new functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(R)-Rutheniumdiacetate-(DM-SEGPHOS) is extensively used in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. This application is crucial in pharmaceutical development, where the chirality of compounds can significantly affect their biological activity.

Key Findings:

  • The compound has been successfully employed in the asymmetric hydrogenation of β-keto amides, achieving yields of 85% with an enantiomeric excess of 92% .
  • In desymmetrization reactions involving N-acylaziridines, it yielded β-tryptamine derivatives with moderate to high yields .

Catalytic Activity

The compound demonstrates versatile catalytic activity across various reaction types:

Reaction TypeSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Hydrogenationβ-Keto amides8592
Desymmetrization of AziridinesN-acylaziridines7089
C-H AlkynylationAryl halides6587

These reactions highlight the compound's ability to influence reaction pathways, leading to selective formation of desired products.

Beyond its synthetic applications, (R)-Rutheniumdiacetate-(DM-SEGPHOS) exhibits notable biological activity. Studies have indicated its potential as an anticancer agent.

Case Studies:

  • Anticancer Activity : Research demonstrated that this compound inhibited cell proliferation in breast and prostate cancer cell lines in a dose-dependent manner, with IC values ranging from 5 to 15 µM .
  • Mechanistic Insights : The compound induces apoptosis via activation of caspase pathways and generation of reactive oxygen species (ROS), confirmed through flow cytometry analysis showing increased annexin V staining in treated cells .

Wirkmechanismus

The mechanism of action of ®-Rutheniumdiacetate-(DM-SEGPHOS) involves the coordination of the ruthenium center with the chiral ligand ®-DM-SEGPHOS. This coordination creates a chiral environment that facilitates the selective activation of substrates. The molecular targets and pathways involved include the activation of hydrogen, oxygen, and various nucleophiles, leading to the formation of enantioselective products .

Biologische Aktivität

(R)-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral ruthenium complex that has garnered attention in the field of asymmetric catalysis, particularly for its applications in organic synthesis. This compound is characterized by its ability to facilitate various catalytic reactions, including hydrogenation and desymmetrization processes, which are crucial for the production of enantiomerically pure compounds. This article explores the biological activity of (R)-Rutheniumdiacetate-(DM-SEGPHOS), supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(R)-Rutheniumdiacetate-(DM-SEGPHOS) has the following chemical formula: C50_{50}H52_{52}O8_8P2_2Ru. The compound features a ruthenium center coordinated to two acetate groups and a bidentate phosphine ligand (DM-SEGPHOS), which enhances its catalytic properties. The structure can be summarized as follows:

  • Ruthenium Center : Central metal ion that facilitates catalytic activity.
  • Acetate Ligands : Provide stability and solubility in various solvents.
  • DM-SEGPHOS Ligand : A chiral diphosphine ligand that imparts enantioselectivity in reactions.

Catalytic Activity

(R)-Rutheniumdiacetate-(DM-SEGPHOS) has been extensively studied for its catalytic applications, particularly in asymmetric hydrogenation and desymmetrization reactions. The following table summarizes key findings from various studies:

Reaction TypeSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Hydrogenationβ-Keto amides8592
Desymmetrization of AziridinesN-acylaziridines7089
C-H AlkynylationAryl halides6587

Case Studies

  • Asymmetric Hydrogenation of β-Keto Amides :
    In a study published by Sigma-Aldrich, (R)-Rutheniumdiacetate-(DM-SEGPHOS) was employed in the asymmetric hydrogenation of β-keto amides, achieving high yields and enantiomeric excess. The reaction conditions were optimized to maximize the formation of the desired product while minimizing side reactions.
  • Desymmetrization of N-Acylaziridines :
    A significant advancement was reported in the use of this catalyst for the desymmetrization of N-acylaziridines with indoles. The reaction yielded β-tryptamine derivatives with moderate to high yields, demonstrating the utility of (R)-Rutheniumdiacetate-(DM-SEGPHOS) in synthesizing complex chiral molecules.
  • C-H Alkynylation Reactions :
    Research indicated that (R)-Rutheniumdiacetate-(DM-SEGPHOS) could facilitate C-H alkynylation reactions effectively. The study highlighted the importance of the ligand's steric and electronic properties in influencing reaction outcomes, providing insights into optimizing catalytic systems for improved performance.

Mechanistic Insights

The mechanism of action for (R)-Rutheniumdiacetate-(DM-SEGPHOS) involves several key steps:

  • Coordination : The substrate coordinates to the ruthenium center.
  • Activation : The catalyst activates the substrate, facilitating bond formation.
  • Stereoselective Transition State Formation : The chiral nature of DM-SEGPHOS influences the transition state, leading to enantioselective outcomes.

Eigenschaften

CAS-Nummer

944450-49-1

Molekularformel

C50H52O8P2Ru+2

Molekulargewicht

944.0 g/mol

IUPAC-Name

[4-[5-bis(3,5-dimethylphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate

InChI

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);/q;;;+2

InChI-Schlüssel

ACKYBTAGKAINOG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]

Kanonische SMILES

CC1=CC(=CC(=C1)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2]

Synonyme

(OC-6-22)-Bis(acetato-κO,κO’)[1,1’-(4R)-[4,4’-bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]ruthenium

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.